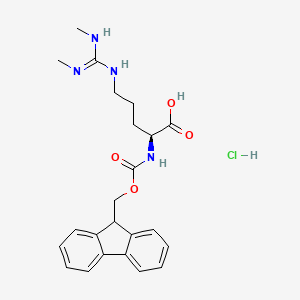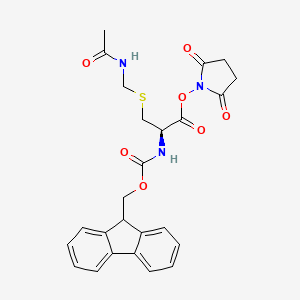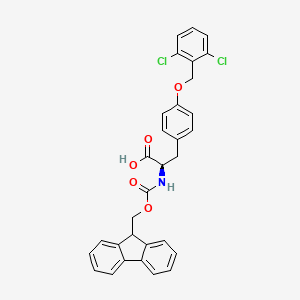![molecular formula C8H6Cl2OS B1442835 Cloruro de [(4-clorofenil)tio]acetilo CAS No. 7031-25-6](/img/structure/B1442835.png)
Cloruro de [(4-clorofenil)tio]acetilo
Descripción general
Descripción
[(4-Chlorophenyl)thio]acetyl chloride is an organic compound with the molecular formula C8H6Cl2OS. It is a derivative of acetyl chloride where the acetyl group is bonded to a 4-chlorophenylthio group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
[(4-Chlorophenyl)thio]acetyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the [(4-chlorophenyl)thio]acetyl group into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(4-Chlorophenyl)thio]acetyl chloride can be synthesized through the reaction of 4-chlorothiophenol with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chlorothiophenol+Acetyl chloride→[(4-Chlorophenyl)thio]acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of [(4-Chlorophenyl)thio]acetyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Chlorophenyl)thio]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Mecanismo De Acción
The mechanism of action of [(4-Chlorophenyl)thio]acetyl chloride involves the reactivity of the acetyl chloride group, which can undergo nucleophilic substitution reactions. The thio group can also participate in redox reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
[(4-Chlorophenyl)thio]acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
[(4-Chlorophenyl)thio]methyl chloride: Similar structure but with a methyl chloride group instead of an acetyl chloride group.
[(4-Chlorophenyl)thio]benzoyl chloride: Similar structure but with a benzoyl chloride group instead of an acetyl chloride group.
Uniqueness
[(4-Chlorophenyl)thio]acetyl chloride is unique due to its specific reactivity profile, which allows for the introduction of the [(4-chlorophenyl)thio]acetyl group into various molecules. This makes it a valuable reagent in organic synthesis and research applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYZVLFINTHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)



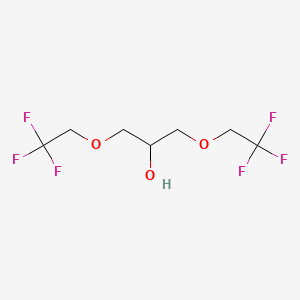

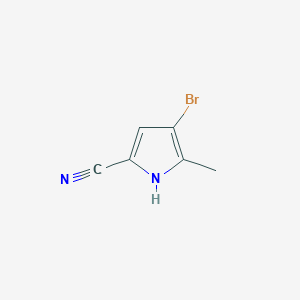
![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)


